[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Description
Properties
IUPAC Name |
[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-2-16-10-12-17(13-11-16)19-15-20(21-9-6-14-26-21)24(23-19)22(25)18-7-4-3-5-8-18/h3-14,20H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWAURBOOZACID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a derivative of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, a furan moiety, and an ethylphenyl substituent, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds with a pyrazole core exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific biological activities associated with this compound are summarized below.
Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at certain concentrations when compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their potential against various cancer cell lines. For example:
- MCF-7 (breast cancer) : Compounds with similar structures have shown IC50 values ranging from 3.60 µM to 49.85 µM against MCF-7 cells .
- SiHa (cervical cancer) : Selective potency was observed with some derivatives demonstrating significant growth inhibition .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Pyrazole derivatives often act as COX inhibitors, thus reducing inflammation.
- Modulation of Apoptotic Pathways : Some studies suggest that these compounds induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
- Interference with Tubulin Polymerization : Certain pyrazole derivatives have been shown to bind to tubulin and disrupt microtubule formation, which is crucial for cancer cell division .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | - | Up to 85% inhibition | |
| Anticancer | MCF-7 | 3.60 - 49.85 | |
| Anticancer | SiHa | 3.60 |
Case Studies
- Case Study on Anti-inflammatory Effects : In a study involving carrageenan-induced edema in rats, pyrazole derivatives exhibited significant anti-inflammatory effects comparable to ibuprofen . This highlights the potential for developing new anti-inflammatory drugs based on this scaffold.
- Case Study on Anticancer Properties : A series of synthesized pyrazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The selectivity toward cancer cells over normal cells suggests a favorable therapeutic index.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study : A study investigated the compound's effect on HeLa and MCF7 cell lines, revealing significant growth inhibition. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly during the G0–G1 phase.
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 15.2 | 62 |
| MCF7 | 12.8 | 70 |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Findings : In vitro assays revealed that the compound exhibits a minimum inhibitory concentration (MIC) ranging from 20 to 50 µg/mL against tested bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. The compound has been tested for its ability to reduce inflammation in animal models.
Research Insights : In a carrageenan-induced paw edema model, the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Synthetic Applications
The unique structure of [5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone allows it to serve as a versatile intermediate in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions such as:
- Cyclization Reactions : The compound can undergo cyclization to form novel pyrazole derivatives with enhanced biological activities.
- Functionalization : The presence of multiple functional groups allows for further modifications, leading to compounds with tailored properties for specific applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of dihydropyrazole derivatives are highly dependent on substituents at positions 3, 5, and the ketone moiety. Below is a comparative analysis of key analogues:
Key Observations:
- Position 5 Substituents: The ethylphenyl group in the target compound is less polar than the methoxyphenyl (antimalarial compound) or aminophenyl (anti-inflammatory compound), which may alter pharmacokinetics. Electron-withdrawing groups (e.g., chloro in antimalarial compound ) enhance activity against Plasmodium falciparum, while electron-donating groups (e.g., amino in anti-inflammatory compound ) improve anti-inflammatory efficacy.
Position 3 Substituents :
- Ketone Group: The phenylmethanone group (target compound and ) may enhance stability compared to indoline-dione or unsubstituted derivatives.
Anti-Inflammatory Activity:
The analogue 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (IC₅₀: 419.05 µg/mL) demonstrates that an amino group at position 5 enhances anti-inflammatory activity, likely through hydrogen bonding with protein targets . The target compound’s ethylphenyl group, while lipophilic, lacks direct hydrogen-bonding capability, which may reduce potency compared to amino-substituted derivatives.
Antimalarial Activity:
The 4-methoxyphenyl and 4-chlorophenyl substituents in the antimalarial compound (IC₅₀: 1.81 µM) suggest that electron-withdrawing groups enhance inhibition of Plasmodium falciparum .
Antimicrobial Activity:
The benzo[d][1,3]dioxol-5-yl-substituted analogue (MIC: 12.5 µg/mL) indicates that fused aromatic rings improve antimicrobial activity, possibly by disrupting microbial membranes . The ethylphenyl group in the target compound may offer moderate activity but with reduced polarity.
Q & A
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Stoichiometric Control : Precisely measure reactants (e.g., 0.01 mol phenylhydrazine) and use inert atmospheres to prevent oxidation .
- Automated Platforms : Implement continuous flow reactors for consistent mixing and temperature control .
- Intermediate Characterization : Validate purity at each step via NMR and TLC before proceeding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
